2,6-Dimethyl-N-(o-tolyl)aniline
Description
2,6-Dimethyl-N-(o-tolyl)aniline is a tertiary aromatic amine derived from 2,6-dimethylaniline (CAS 87-62-7), where the nitrogen atom is substituted with an o-tolyl group (2-methylphenyl) . Its molecular formula is C₁₅H₁₇N (MW: 211.30 g/mol). The compound features steric hindrance due to the two methyl groups at the 2- and 6-positions of the aniline ring and the adjacent o-tolyl group on the nitrogen. This steric bulk influences its reactivity, solubility, and applications in catalysis and organic synthesis .
Properties
CAS No. |
68014-57-3 |
|---|---|
Molecular Formula |
C15H17N |
Molecular Weight |
211.3 g/mol |
IUPAC Name |
2,6-dimethyl-N-(2-methylphenyl)aniline |
InChI |
InChI=1S/C15H17N/c1-11-7-4-5-10-14(11)16-15-12(2)8-6-9-13(15)3/h4-10,16H,1-3H3 |
InChI Key |
XBJADZKTEUBHBI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC2=CC=CC=C2C |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=CC=CC=C2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethyl-N-(2-methylphenyl)aniline can be synthesized through several methods. One common method involves the nitration of 2,6-dimethyltoluene followed by reduction to form 2,6-dimethylaniline . Another method includes the alkylation of aniline with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of 2,6-Dimethyl-N-(o-tolyl)aniline typically involves the alkylation of aniline with methanol or dimethyl ether using an acid catalyst. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-N-(2-methylphenyl)aniline undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form corresponding nitro compounds.
Reduction: Can be reduced to form corresponding amines.
Substitution: Undergoes electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Electrophiles like nitric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2,6-Dimethyl-N-(2-methylphenyl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-N-(o-tolyl)aniline involves its interaction with various molecular targets and pathways. It can act as a precursor to other compounds that exert specific biological or chemical effects. For example, in the synthesis of anesthetics, it interacts with sodium channels to block nerve signal transmission .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,6-Dimethyl-N-(m-tolyl)aniline
- Structure : The m-tolyl group (3-methylphenyl) replaces the o-tolyl substituent.
- Synthesis : Prepared via Pd-catalyzed cross-coupling of 3-bromotoluene with 2,6-dimethylaniline, yielding 93% as an off-white solid .
- Physical Properties : Higher melting point than the o-tolyl analog due to reduced steric hindrance and improved crystallinity.
- Reactivity : The meta-substitution reduces steric strain, enhancing electrophilic substitution reactivity compared to the ortho isomer .
4-Methoxy-2-methyl-N-(o-tolyl)aniline
- Structure : A methoxy group at the 4-position and a methyl group at the 2-position of the aniline ring.
- Synthesis : Achieved via Pd(dppf)Cl₂-mediated coupling of 2-bromotoluene with 4-methoxy-2-methylaniline (78% yield, red solid) .
- Key Differences :
2,6-Diisopropyl-N-(o-tolyl)aniline
- Structure : Bulky isopropyl groups replace the methyl groups at the 2- and 6-positions.
- Synthesis : Pd₂(dba)₃/PNp3-catalyzed coupling of 2-bromotoluene with 2,6-diisopropylaniline (87% yield, colorless oil) .
- Key Differences :
(S)-2,6-Dimethyl-N-(1-(naphthalen-2-yl)ethyl)aniline
- Structure : Chiral naphthylethyl group replaces o-tolyl.
- Applications : Used in asymmetric catalysis (e.g., hydrogenation of ketimines) due to chiral induction capabilities .
- Synthesis : Prepared via silylene-Pd-catalyzed C–N coupling (53–55% yield) .
Structural and Functional Analysis
Table 1: Comparative Data for Key Compounds
*Physical state depends on synthetic route and purification.
Table 2: Substituent Effects on Reactivity
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